
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule characterized by its complex chemical structure. This compound's unique structural features make it a subject of interest in various fields such as medicinal chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process. Common starting materials might include 2-methoxyethanol, phenylhydrazine, carbon disulfide, and 5-methylisoxazole. Key reaction steps could involve:
Formation of the imidazole ring by cyclization of phenylhydrazine and a suitable aldehyde or ketone.
Thiol addition to the imidazole to introduce the thioether linkage.
Acetamide formation via an amide coupling reaction between the thioether imidazole intermediate and 5-methylisoxazole acetic acid derivative.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound are not readily available, typical strategies would involve optimizing the laboratory synthesis steps for higher yields and cost-effectiveness. Scaling up reactions might include continuous flow chemistry and the use of industrial-scale reactors.
化学反応の分析
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions at the thioether or methoxyethyl groups.
Reduction: : Potential reduction of the imidazole ring or amide functionalities.
Substitution: : Substitution reactions at the phenyl ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation of the thioether could yield sulfoxide or sulfone derivatives. Reduction of the imidazole ring might produce dihydroimidazole derivatives, whereas substitution reactions could introduce various functional groups at different positions on the aromatic rings.
科学的研究の応用
Chemistry
This compound can serve as a model molecule for studying thioether and amide chemistry, providing insights into reaction mechanisms and stability of such linkages.
Biology
In biological research, this compound might be studied for its potential interactions with proteins or nucleic acids, possibly acting as an inhibitor or activator of specific enzymes.
Medicine
Potential therapeutic applications could include the investigation of its pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, derivatives of this compound might be explored for use as intermediates in the synthesis of more complex molecules, or as components in the development of new materials with specific properties.
作用機序
The exact mechanism of action for this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, the compound might interact with bacterial cell membranes or specific enzymes to inhibit growth. Molecular targets could include enzymes involved in metabolic pathways or structural proteins in cells.
類似化合物との比較
Similar compounds to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide might include other thioether-linked imidazoles or amides. Compared to these analogs, this compound might offer unique properties such as enhanced stability, specific binding affinities, or distinct biological activities.
Here’s a short list of similar compounds:
2-(1-(2-Methoxyethyl)-1H-imidazol-2-ylthio)acetamide
2-(5-Phenyl-1H-imidazol-2-ylthio)-N-(5-methylisoxazol-3-yl)acetamide
1-(2-Methoxyethyl)-5-phenyl-1H-imidazole-2-thiol
Exploring the nuances of this compound reveals much about its potential applications and chemical behaviors. It stands as a versatile molecule with broad implications across scientific disciplines.
特性
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-10-16(21-25-13)20-17(23)12-26-18-19-11-15(22(18)8-9-24-2)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKRXXUWMXTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B2586363.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)
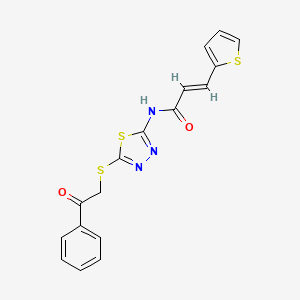
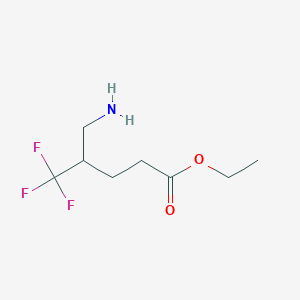
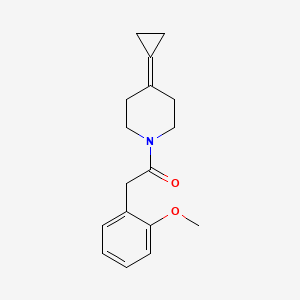
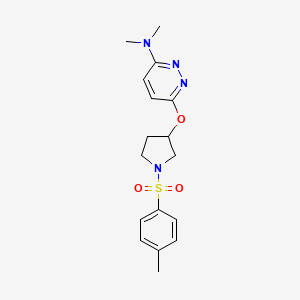
![4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2586372.png)
![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

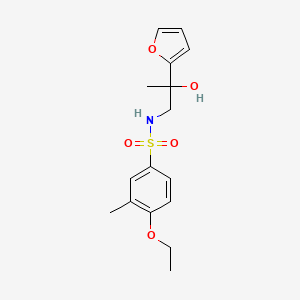
![N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2586376.png)
![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
